molecular formula C16H19O2PS B14690317 O-Ethyl S-(2-phenylethyl) phenylphosphonothioate CAS No. 28613-97-0

O-Ethyl S-(2-phenylethyl) phenylphosphonothioate

Cat. No.: B14690317
CAS No.: 28613-97-0
M. Wt: 306.4 g/mol
InChI Key: ZJIHBLRUQDPEPA-UHFFFAOYSA-N
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Description

O-Ethyl S-(2-phenylethyl) phenylphosphonothioate is an organophosphorus compound known for its applications in various fields, including agriculture and scientific research This compound is characterized by its unique structure, which includes an ethyl group, a phenylethyl group, and a phenylphosphonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-(2-phenylethyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with ethanol and 2-phenylethyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of phenylphosphonothioic dichloride with ethanol: This step involves the substitution of chlorine atoms with ethoxy groups.

    Reaction with 2-phenylethyl mercaptan: The ethoxy-substituted intermediate is then reacted with 2-phenylethyl mercaptan to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-(2-phenylethyl) phenylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

    Substitution: The ethyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of phosphonate derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of various substituted phosphonothioates.

Scientific Research Applications

O-Ethyl S-(2-phenylethyl) phenylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonothioate chemistry.

    Biology: Studied for its effects on enzymatic activity, particularly acetylcholinesterase inhibition.

    Industry: Used as an insecticide and in the development of pest control agents.

Mechanism of Action

The primary mechanism of action of O-Ethyl S-(2-phenylethyl) phenylphosphonothioate involves the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter, into acetate and choline. By inhibiting AChE, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to prolonged neural excitation and eventual neurotoxicity. The compound binds to the serine residue at the active site of AChE, preventing the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

    O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate: Another organophosphorus compound with similar insecticidal properties.

    O-Ethyl O-(2-chlorophenyl) phenylphosphonothioate: Similar structure but with a chlorophenyl group instead of a phenylethyl group.

Uniqueness

O-Ethyl S-(2-phenylethyl) phenylphosphonothioate is unique due to its specific combination of ethyl, phenylethyl, and phenylphosphonothioate groups. This unique structure contributes to its distinct biochemical properties and applications, particularly in its effectiveness as an acetylcholinesterase inhibitor and its potential use in various scientific research fields.

Properties

CAS No.

28613-97-0

Molecular Formula

C16H19O2PS

Molecular Weight

306.4 g/mol

IUPAC Name

2-[ethoxy(phenyl)phosphoryl]sulfanylethylbenzene

InChI

InChI=1S/C16H19O2PS/c1-2-18-19(17,16-11-7-4-8-12-16)20-14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3

InChI Key

ZJIHBLRUQDPEPA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)SCCC2=CC=CC=C2

Origin of Product

United States

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